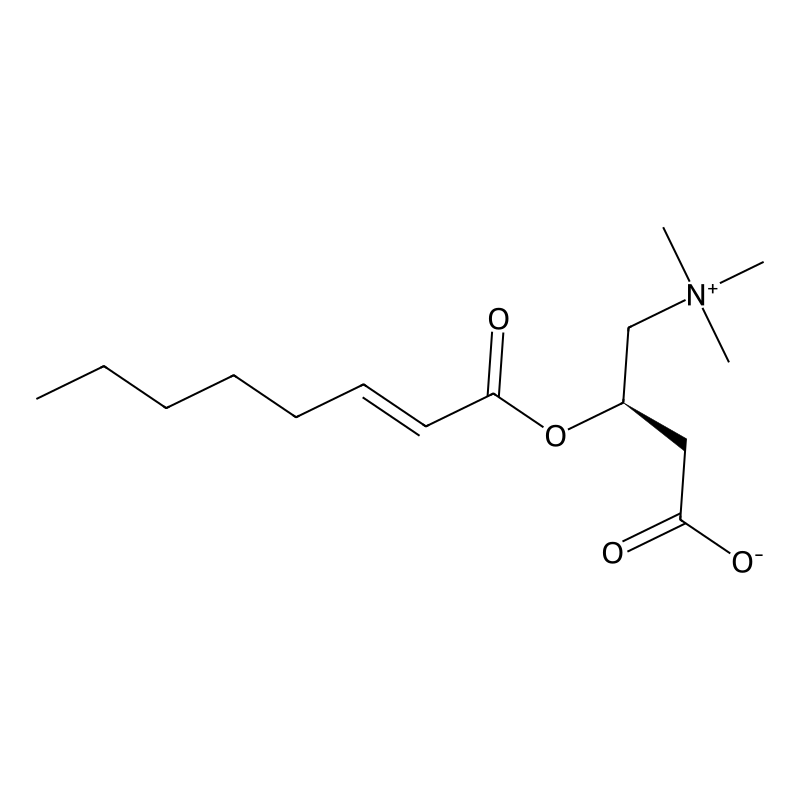

2-Octenoyl carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Octenoyl carnitine is a medium-chain acylcarnitine, specifically an ester formed from 2-octenoic acid and L-carnitine. This compound plays a crucial role in the transportation of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells. Acylcarnitines, including 2-octenoyl carnitine, are involved in various metabolic pathways and are found in significant amounts within human tissues. The general classification of acylcarnitines is based on the length of their acyl groups, with 2-octenoyl carnitine categorized as a medium-chain compound due to its acyl group containing eight carbons .

- Information on the safety and hazards of 2-OC is limited due to its focus in research and not consumer products.

- As a general precaution, any contact with research chemicals should follow proper laboratory safety guidelines.

The formation of 2-octenoyl carnitine primarily occurs through two mechanisms:

- Esterification with L-carnitine: This process involves the reaction of 2-octenoic acid with L-carnitine, resulting in the formation of the ester bond characteristic of acylcarnitines.

- Peroxisomal metabolism: Longer-chain acylcarnitines can undergo peroxisomal β-oxidation to yield shorter acylcarnitines, including 2-octenoyl carnitine .

These reactions highlight the compound's role in lipid metabolism and energy homeostasis.

2-Octenoyl carnitine is involved in the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP), the primary energy currency of the cell. The presence of medium-chain acylcarnitines like 2-octenoyl carnitine is significant in metabolic pathways that facilitate energy production, particularly during periods of fasting or intense exercise when fatty acid oxidation is heightened . Additionally, alterations in acylcarnitine profiles have been associated with various metabolic disorders, indicating their potential as biomarkers for conditions such as mitochondrial dysfunction and fatty acid oxidation disorders .

The synthesis of 2-octenoyl carnitine can be achieved through:

- Chemical synthesis: This involves the direct esterification of 2-octenoic acid with L-carnitine under controlled conditions, typically requiring catalysts to enhance reaction efficiency.

- Biochemical synthesis: In biological systems, it can be synthesized from longer-chain fatty acids through enzymatic reactions that involve acyl-CoA intermediates and L-carnitine as a cofactor .

2-Octenoyl carnitine has several applications:

- Metabolic research: It serves as a key metabolite for studying lipid metabolism and energy production pathways.

- Clinical diagnostics: Its levels can be measured in biological samples to assess metabolic health or diagnose specific disorders related to fatty acid oxidation .

- Supplementation: There is interest in its potential use as a supplement to enhance exercise performance by improving fatty acid utilization during physical activity.

Several compounds share structural similarities with 2-octenoyl carnitine. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Acyl Chain Length | Unique Features |

|---|---|---|---|

| 2-Octanoyl carnitine | Saturated acylcarnitine | 8 carbons | Fully saturated chain |

| L-Octanoyl carnitine | Saturated acylcarnitine | 8 carbons | Similar chain length but saturated |

| Palmitoyl carnitine | Saturated acylcarnitine | 16 carbons | Long-chain fatty acid |

| Stearoyl carnitine | Saturated acylcarnitine | 18 carbons | Long-chain fatty acid |

| Oleoyl carnitine | Unsaturated acylcarnitine | 18 carbons | Contains one double bond |

Enzymatic Synthesis and Substrate Specificity

2-Octenoyl carnitine is synthesized through the action of carnitine octanoyltransferase (CROT; EC 2.3.1.137), which catalyzes the reversible transfer of the 2-octenoyl group from octanoyl-CoA to L-carnitine [4] [5]. The reaction follows:

$$ \text{Octanoyl-CoA + L-carnitine} \rightleftharpoons \text{CoA + L-octanoylcarnitine} $$

CROT exhibits specificity for medium-chain acyl groups (C6–C12), distinguishing it from carnitine palmitoyltransferases that prefer long-chain substrates [4]. Structural studies reveal that CROT’s active site contains a conserved histidine residue (His-327) that stabilizes the carnitine moiety through hydrogen bonding, ensuring precise acyl group transfer [4].

Tissue Localization and Peroxisomal Context

Unlike mitochondrial carnitine acyltransferases, CROT is predominantly peroxisomal, where it processes medium-chain fatty acids generated during peroxisomal β-oxidation of very long-chain fatty acids [5]. This compartmentalization ensures that 2-octenoyl carnitine acts as a shuttle between peroxisomes and mitochondria, a process critical for metabolizing unsaturated fatty acids [1] [6].

Table 1: Key Features of CROT-Mediated 2-Octenoyl Carnitine Biosynthesis

| Property | Detail |

|---|---|

| Gene | CROT (chromosome 7q22.1 in humans) |

| Molecular Weight | ~70 kDa |

| Catalytic Residue | His-327 |

| Substrate Preference | Medium-chain acyl-CoAs (C8–C10) |

| Cellular Localization | Peroxisomal matrix |

Role in Mitochondrial β-Oxidation of Unsaturated Fatty Acids

Transport and Activation in Mitochondria

Upon biosynthesis, 2-octenoyl carnitine traverses the mitochondrial membrane via the carnitine-acylcarnitine translocase (CACT) [6]. Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reconverts it to 2-octenoyl-CoA, which enters the β-oxidation spiral. The unsaturated bond at the C2 position necessitates isomerization by Δ³,Δ²-enoyl-CoA isomerase to form trans-2-octenoyl-CoA, a substrate for β-oxidation [3].

Energy Yield and Metabolic Regulation

Complete oxidation of 2-octenoyl-CoA yields 5 acetyl-CoA molecules, 3 NADH, and 3 FADH₂, contributing ~45 ATP equivalents per molecule [1]. However, the presence of the double bond reduces the ATP yield compared to saturated analogs, as one fewer FADH₂ is generated during the isomerization step [3].

Table 2: Mitochondrial β-Oxidation Steps for 2-Octenoyl Carnitine

| Step | Enzyme | Product |

|---|---|---|

| Carnitine Transport | CACT | 2-Octenoyl-CoA |

| Isomerization | Δ³,Δ²-Enoyl-CoA Isomerase | trans-2-Octenoyl-CoA |

| First Oxidation | Acyl-CoA Dehydrogenase | trans-2-Octenoyl-CoA |

| Hydration | Enoyl-CoA Hydratase | 3-Hydroxyoctanoyl-CoA |

Peroxisomal Metabolism and Interorganelle Transport Dynamics

Peroxisomal β-Oxidation of Unsaturated Fatty Acids

Peroxisomes partially oxidize very long-chain fatty acids (VLCFAs) to medium-chain derivatives like 2-octenoyl-CoA. CROT then converts these to 2-octenoyl carnitine, which exits peroxisomes to avoid CoA pool depletion [5] [6]. This mechanism is vital for maintaining peroxisomal CoA levels, as evidenced by studies in Crot−/− mice, where disrupted transport led to accumulated VLCFAs and compensatory increases in ω-3 fatty acids [5].

Interorganelle Shuttling Mechanisms

2-Octenoyl carnitine bridges peroxisomal and mitochondrial metabolism via:

- Peroxisome-to-Cytoplasm Transport: Facilitated by pore-forming proteins (e.g., PXMP2) [6].

- Mitochondrial Import: Mediated by CACT, ensuring substrate channeling into β-oxidation [6].

Table 3: Comparative Roles of Peroxisomes and Mitochondria in 2-Octenoyl Carnitine Metabolism

| Organelle | Function | Key Enzymes |

|---|---|---|

| Peroxisome | Initial β-oxidation of VLCFAs | ACOX1, CROT |

| Mitochondrion | Complete oxidation to acetyl-CoA | CPT2, Enoyl-CoA Isomerase |

Carnitine o-octanoyltransferase emerges as a pivotal enzyme in 2-octenoyl carnitine metabolism, catalyzing the reversible transfer of acyl groups between coenzyme A and carnitine derivatives [6] [7]. The transcriptional regulation of CROT represents a sophisticated control mechanism that responds to cellular stress conditions and metabolic demands.

p53-Mediated Transcriptional Activation

Recent investigations have identified CROT as a direct transcriptional target of the tumor suppressor protein p53, establishing a novel link between cellular stress responses and fatty acid metabolism [6] [8]. The p53 protein binds to specific response elements within the CROT gene promoter region, promoting transcription under conditions of cellular stress including DNA damage, nutrient depletion, and oxidative stress [6].

Chromatin immunoprecipitation assays have demonstrated that p53 specifically binds to two functional response elements designated RE1 and RE3, both located upstream of the CROT transcription start site [6]. These response elements exhibit 80-90% identity with the established p53 consensus sequence, with RE1 and RE3 showing significant p53 binding activity while RE2 remains functionally inactive [6]. Luciferase reporter assays confirm that both RE1 and RE3 mediate p53-dependent transcriptional activation, with mutations in the central portion of these elements completely abolishing the p53 response [6].

Table 1: p53 Response Elements in CROT Gene

| Response Element | Location | Consensus Identity (%) | p53 Binding Confirmed | Functional Activity | Mutation Effects |

|---|---|---|---|---|---|

| RE1 | Upstream of TSS | 80-90 | Yes | Active | Abolished response |

| RE2 | Upstream of TSS | 80-90 | No | Inactive | No response |

| RE3 | Upstream of TSS | 80-90 | Yes | Active | Abolished response |

The physiological significance of p53-mediated CROT regulation becomes apparent during nutrient depletion conditions [6]. Under these circumstances, p53 activation leads to increased CROT expression, facilitating the conversion of very long-chain fatty acids to medium-chain fatty acids that can be efficiently utilized by mitochondria for energy production [6]. This regulatory mechanism enables cells to maintain metabolic flexibility and survive periods of nutrient scarcity by optimizing fatty acid utilization pathways [6].

Stress-Responsive Transcriptional Mechanisms

Multiple cellular stress conditions trigger CROT transcriptional upregulation through p53-dependent pathways [6]. Treatment with actinomycin D, which induces ribosomal stress, results in coordinate upregulation of CROT alongside established p53 targets including p21 and MDM2 [6]. Similarly, DNA-damaging agents such as etoposide, ultraviolet irradiation, and 5-fluorouracil all promote CROT expression in a p53-dependent manner [6].

The MDM2 inhibitor nutlin-3 provides evidence that CROT transcriptional activation occurs independently of DNA damage, suggesting that p53 stabilization alone is sufficient to promote CROT expression [6]. This finding indicates that CROT regulation represents a fundamental component of the p53 transcriptional program rather than a specific response to genotoxic stress [6].

Cancer-associated p53 mutations severely impair CROT transcriptional induction, as demonstrated in breast cancer cell lines harboring different p53 mutant variants [6]. Wild-type p53-expressing MCF7 cells show robust CROT upregulation following p53 activation, while cells expressing mutant p53 variants (L194F, R280K, R273H) exhibit markedly reduced transcriptional responses [6]. These observations underscore the requirement for functional p53 in mediating CROT transcriptional control [6].

Polymorphisms in OCTN2 Transporter Affecting Cellular Distribution

The organic cation transporter novel 2 encoded by the SLC22A5 gene represents the primary mechanism for cellular carnitine uptake and plays a central role in determining 2-octenoyl carnitine distribution [9] [10]. Genetic polymorphisms in OCTN2 significantly impact carnitine transport capacity and cellular distribution patterns, with important implications for metabolic homeostasis.

Functional Polymorphisms and Disease Associations

Extensive genetic analysis has identified multiple OCTN2 polymorphisms with varying functional consequences [11] [12] [10]. The -207G>C polymorphism in the SLC22A5 promoter region, in conjunction with the 1672C>T variant in SLC22A4, represents a well-characterized genetic susceptibility factor for Crohn disease [11]. These polymorphisms occur in partial linkage disequilibrium and demonstrate population-specific effects on disease susceptibility [11].

Spanish population studies reveal that the simultaneous presence of both mutant variants significantly increases Crohn disease risk, with an odds ratio of 1.59 and 95% confidence interval of 1.03-2.45 [11]. The functional significance of these variants extends beyond simple association, with in vitro studies demonstrating altered promoter activity and reduced transcriptional efficiency [12].

Table 2: OCTN2 Polymorphisms and Functional Effects

| Polymorphism | Gene | Functional Effect | Disease Association | Population |

|---|---|---|---|---|

| 1672C>T (SLC22A4) | SLC22A4 | Altered function | Crohn's disease | Spanish |

| -207G>C (SLC22A5) | SLC22A5 | Altered function | Crohn's disease | Spanish |

| R19P | SLC22A5 | <5% transport activity | Primary carnitine deficiency | Multiple |

| R399Q | SLC22A5 | <5% transport activity | Primary carnitine deficiency | Multiple |

| Y4X | SLC22A5 | Premature stop codon | Primary carnitine deficiency | Multiple |

| 133X | SLC22A5 | Premature stop codon | Primary carnitine deficiency | Multiple |

Primary Carnitine Deficiency Mutations

Severe OCTN2 mutations result in primary carnitine deficiency, an autosomal recessive disorder characterized by impaired carnitine transport and reduced tissue carnitine levels [13] [14]. Functional analysis of disease-causing mutations reveals profound impacts on carnitine transport capacity, with R19P and R399Q mutations reducing transport activity to less than 5% of normal levels [13] [14].

Premature stop codon mutations including Y4X and 133X result in reduced OCTN2 messenger RNA levels and complete loss of transport function [13] [14]. The 133X mutation has been identified in multiple unrelated European families, suggesting a founder effect or recurrent mutational event [13]. Remarkably, individuals with identical mutations can present with completely different clinical phenotypes, indicating the influence of additional genetic or environmental modifiers [13] [14].

Promoter Haplotype Analysis

Detailed promoter analysis has identified three major OCTN2 haplotypes with distinct functional properties [12]. Haplotype H3 demonstrates significantly reduced promoter activity compared to other variants, with two specific polymorphisms contributing to this functional deficit [12]. Mechanistic studies reveal that reduced transcriptional activity results from decreased binding affinity of transcriptional activators NF-E2 and YY1 to the OCTN2 promoter [12].

The functional consequences of promoter haplotypes extend to clinical outcomes, with specific haplotypes associating with disease behavior and surgical requirements in Crohn disease patients [12]. These findings establish a direct link between genetic variation in OCTN2 transcriptional control and clinical disease manifestations [12].

Cytokine Regulation of OCTN2 Expression

OCTN2 expression responds dynamically to inflammatory cytokines, providing an additional layer of transcriptional control beyond genetic variation [15]. Interferon-gamma and tumor necrosis factor-alpha specifically increase sodium-dependent carnitine uptake in intestinal epithelial cells, while other cytokines including interleukin-1beta, interleukin-2, interleukin-4, and interleukin-10 show no effect [15].

The cytokine-mediated upregulation of OCTN2 occurs in a time-dependent manner and can be blocked by specific small interfering RNA targeting OCTN2 messenger RNA [15]. This regulatory mechanism may represent a homeostatic response to inflammatory stress, potentially facilitating tissue repair and metabolic adaptation during periods of immune activation [15].

Post-Translational Modification of Acyltransferases

Post-translational modifications represent dynamic regulatory mechanisms that fine-tune enzyme activity, subcellular localization, and protein stability [16]. Acyltransferases involved in 2-octenoyl carnitine metabolism undergo multiple post-translational modifications that significantly impact their functional properties and regulatory behavior.

Acetylation-Mediated Enzyme Regulation

Protein acetylation emerges as a particularly important regulatory mechanism for metabolic enzymes involved in fatty acid metabolism [17] [18] [19]. Acetyl-CoA synthetase, a key enzyme in acetyl-CoA generation, undergoes regulatory acetylation at lysine-622, resulting in dramatic functional consequences [18]. Site-directed mutagenesis studies demonstrate that acetylation of this specific residue reduces catalytic efficiency by more than 500-fold, effectively inactivating the enzyme [18].

The inhibitory effect of acetylation on acetyl-CoA synthetase activity appears to target the first half-reaction of the enzymatic process, specifically the formation of the acetyl adenylate enzyme intermediate [18]. This mechanism provides precise metabolic control over acetyl-CoA production, linking acetylation status to cellular metabolic demands [18].

Mitochondrial fatty acid oxidation enzymes including long-chain acyl-CoA dehydrogenase and short-chain acyl-CoA dehydrogenase also undergo acetylation modifications that enhance rather than inhibit enzymatic activity [19]. The mitochondrial acetyltransferase GCN5L1 mediates these modifications, with increased acetylation correlating with enhanced fatty acid oxidation capacity [19]. High-fat diet feeding increases cardiac mitochondrial protein acetylation and GCN5L1 abundance, suggesting nutritional regulation of this post-translational modification system [19].

Phosphorylation Control Mechanisms

Protein phosphorylation provides rapid and reversible control over acyltransferase activity and represents a major regulatory mechanism in fatty acid metabolism [20] [21]. Carnitine palmitoyltransferase enzymes undergo phosphorylation modifications that modulate their activity and regulatory properties [22].

Diacylglycerol acyltransferase 1 represents an interesting case study in phosphorylation-mediated regulation [21]. Mass spectrometry analysis has identified serine-17, serine-20, and serine-25 as protein kinase A phosphorylation sites on this enzyme [21]. However, functional analysis reveals that these phosphorylation events appear to be functionally silent, having no detectable effects on enzyme activity, multimer formation, or protein stability [21].

Table 3: Post-Translational Modifications of Acyltransferases

| Enzyme | PTM Type | Target Residue | Functional Effect | Regulatory Mechanism |

|---|---|---|---|---|

| Acetyl-CoA synthetase | Acetylation | Lys-622 | 500-fold reduced activity | Inhibitory |

| Carnitine palmitoyltransferase | Phosphorylation | Multiple sites | Increased activity | Activating |

| Acyl-CoA dehydrogenase | Acetylation | Multiple lysines | Increased activity | Activating |

| DGAT1 | Phosphorylation | Ser-17, Ser-20, Ser-25 | No effect on activity | Functionally silent |

| ACLY | Ubiquitination | Multiple sites | Protein degradation | Degradative |

Ubiquitination and Protein Degradation

Ubiquitination represents a post-translational modification that typically targets proteins for degradation, providing a mechanism for removing enzymes from metabolic pathways [23]. ATP-citrate lyase undergoes ubiquitination mediated by the CUL3-KLHL25 ubiquitin ligase complex, particularly during regulatory T cell differentiation [23].

The ubiquitination and subsequent degradation of ATP-citrate lyase results in decreased malonyl-CoA production, which in turn relieves inhibition of carnitine palmitoyltransferase 1 [23]. This regulatory cascade facilitates the metabolic shift from fatty acid synthesis to fatty acid oxidation that characterizes regulatory T cell differentiation [23]. The degradation of ATP-citrate lyase represents a committed step in metabolic reprogramming, demonstrating how ubiquitination can coordinate complex metabolic transitions [23].

Membrane Environment Effects on Enzyme Activity

The lipid composition of cellular membranes significantly influences acyltransferase activity and regulation [22]. Cardiolipin, a unique mitochondrial phospholipid, demonstrates particularly important effects on carnitine palmitoyltransferase enzymes [22]. In isolated mitochondrial outer membranes, cardiolipin increases carnitine palmitoyltransferase 1 activity by 4-fold while simultaneously increasing the Michaelis constant for carnitine by 6-fold [22].

Cardiolipin also significantly affects the sensitivity of carnitine palmitoyltransferase 1 to malonyl-CoA inhibition, decreasing the inhibition constant by 60-fold [22]. Recombinant carnitine palmitoyltransferase 2 shows similar activation by cardiolipin, with phosphatidylglycerol, phosphatidylserine, and phosphatidylcholine providing additional but less pronounced activation effects [22].

These membrane-mediated effects suggest a model whereby cardiolipin maintains fatty acid oxidizing enzymes in their active functional conformation, potentially organizing carnitine palmitoyltransferase 1, carnitine palmitoyltransferase 2, carnitine-acylcarnitine translocase, and acyl-CoA synthetase into a coordinated functional unit [22]. This organization would facilitate efficient substrate channeling and optimize fatty acid oxidation flux [22].